molecular formula C22H17F3N4O B11189237 9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189237
M. Wt: 410.4 g/mol
InChI Key: WQKLYXWMBMBGKK-UHFFFAOYSA-N
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Description

The compound 9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that belongs to the class of triazoloquinazolinones. This compound is characterized by the presence of multiple fluorine atoms and a triazoloquinazolinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the quinazolinone core. Subsequent cyclization and fluorination steps are carried out under controlled conditions to introduce the fluorine atoms at specific positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone analogs.

    Substitution: Halogen substitution reactions can introduce different halogen atoms at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reagents like N-bromosuccinimide and N-chlorosuccinimide are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and triazoloquinazolinones, which may exhibit different chemical and biological properties.

Scientific Research Applications

9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,5-difluorophenyl)-6-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(3,5-difluorophenyl)-6-(4-bromophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H17F3N4O

Molecular Weight

410.4 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H17F3N4O/c1-11-26-22-27-18-8-13(12-2-4-15(23)5-3-12)9-19(30)20(18)21(29(22)28-11)14-6-16(24)10-17(25)7-14/h2-7,10,13,21H,8-9H2,1H3,(H,26,27,28)

InChI Key

WQKLYXWMBMBGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC2=N1)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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